molecular formula C8H9BrN2O B15297093 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine

9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine

Cat. No.: B15297093
M. Wt: 229.07 g/mol
InChI Key: QYJCXNZYSIANPN-UHFFFAOYSA-N
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Description

9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine is a heterocyclic compound that features a unique fusion of pyridine and oxazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can lead to more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[3,4-f][1,4]oxazepine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets. The bromine atom and the fused ring system allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine is unique due to its specific bromine substitution and the fusion of pyridine and oxazepine rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

9-bromo-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine

InChI

InChI=1S/C8H9BrN2O/c9-7-5-11-4-6-3-10-1-2-12-8(6)7/h4-5,10H,1-3H2

InChI Key

QYJCXNZYSIANPN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=NC=C2CN1)Br

Origin of Product

United States

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